Burixafor - 1191448-17-5

Burixafor

Catalog Number: EVT-10908356
CAS Number: 1191448-17-5
Molecular Formula: C27H51N8O3P
Molecular Weight: 566.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Burixafor has been used in trials studying the treatment of Multiple Myeloma, Hodgkin's Disease, and Non-hodgkin's Lymphoma.
Burixafor is an orally bioavailable inhibitor of CXC chemokine receptor 4 (CXCR4) with receptor binding and hematopoietic stem cell-mobilization activities. Burixafor binds to the chemokine receptor CXCR4, thereby preventing the binding of stromal derived factor-1 (SDF-1 or CXCL12) to the CXCR4 receptor and subsequent receptor activation; this may induce the mobilization of hematopoietic stem and progenitor cells from the bone marrow into blood. CXCR4, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) gene family, plays an important role in chemotaxis and angiogenesis and is upregulated in several tumor cell types; CXCL12/CXCR4 interaction induces retention of hematopoietic cells in the bone marrow.
Source and Classification

Burixafor is classified as a synthetic compound and is part of a broader category of CXCR4 antagonists. Its development stems from the need to find effective modulators of chemokine receptors, which are pivotal in various diseases. The compound has been studied extensively in preclinical and clinical settings, demonstrating its efficacy in modulating CXCR4 activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Burixafor involves several key steps that utilize standard organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:

  1. Formation of Intermediate Compounds: Initial reactions often involve the creation of key intermediates that serve as building blocks for the final product.
  2. Coupling Reactions: These intermediates are then coupled using various coupling agents to form the core structure of Burixafor.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The detailed synthetic route may vary based on specific laboratory conditions and desired yields but generally follows these outlined principles.

Molecular Structure Analysis

Structure and Data

Burixafor has a complex molecular structure characterized by several functional groups that contribute to its binding affinity for CXCR4. The molecular formula is C19_{19}H22_{22}N4_{4}O2_{2}S, with a molecular weight of approximately 370.47 g/mol.

The structural representation includes:

  • Core Structure: A central aromatic ring system that enhances hydrophobic interactions with the receptor.
  • Functional Groups: Various substituents that facilitate specific interactions with CXCR4, including nitrogen-containing moieties that can form hydrogen bonds.

Crystallographic studies have provided insights into how Burixafor interacts at the molecular level with CXCR4, revealing critical binding sites and conformational dynamics.

Chemical Reactions Analysis

Reactions and Technical Details

Burixafor primarily functions through competitive inhibition of CXCR4 by preventing SDF-1 from binding to its receptor. This mechanism involves several key reactions:

  1. Competitive Binding: Burixafor competes with SDF-1 for binding sites on CXCR4, effectively reducing the receptor's activation.
  2. Signal Transduction Inhibition: By blocking ligand-receptor interactions, Burixafor inhibits downstream signaling pathways associated with cell migration and proliferation.

The kinetics of these reactions can be quantitatively assessed using techniques such as surface plasmon resonance or fluorescence resonance energy transfer assays to determine binding affinities (Kd_d) and inhibition constants (Ki_i).

Mechanism of Action

Process and Data

The mechanism of action of Burixafor involves several sequential steps:

  1. Binding to CXCR4: Upon administration, Burixafor binds to the extracellular domain of CXCR4.
  2. Disruption of Ligand Interaction: This binding prevents SDF-1 from attaching to CXCR4, thereby blocking its signaling capabilities.
  3. Inhibition of Cellular Responses: As a result, downstream effects such as cell migration, proliferation, and survival signals are inhibited.

Studies have shown that Burixafor effectively reduces the migration of cancer cells towards SDF-1 gradients, highlighting its potential as an anti-metastatic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Burixafor exhibits distinct physical and chemical properties:

  • Solubility: It is moderately soluble in aqueous solutions but may require specific conditions (e.g., pH adjustments) for optimal solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is typically reported around 180°C, indicating good thermal stability for pharmaceutical applications.

These properties are essential for formulation development in drug delivery systems.

Applications

Scientific Uses

Burixafor has several significant applications in scientific research and clinical practice:

  1. Hematopoietic Stem Cell Mobilization: It is used clinically to enhance stem cell mobilization in patients undergoing stem cell transplantation.
  2. Cancer Therapy: Research indicates potential use in combination therapies for various cancers by inhibiting tumor metastasis.
  3. HIV Treatment: As a CXCR4 antagonist, it may also be beneficial in treating HIV infections by blocking viral entry into target cells.
Introduction to CXCR4 Signaling and Therapeutic Targeting

Role of the CXCL12/CXCR4 Axis in Hematopoiesis and Disease Pathogenesis

The chemokine receptor C-X-C chemokine receptor type 4 and its ligand C-X-C motif chemokine ligand 12 constitute a fundamental biological axis governing hematopoietic stem cell behavior, immune cell trafficking, and tissue homeostasis. Within the bone marrow microenvironment, C-X-C motif chemokine ligand 12 is constitutively expressed by stromal cells, osteoblasts, endothelial cells, and perivascular reticular cells, creating precise anatomical niches that regulate hematopoietic stem cell function through spatial gradients [1] [4]. Hematopoietic stem cells express C-X-C chemokine receptor type 4 on their surface, enabling their retention within these specialized niches through chemotactic responses to C-X-C motif chemokine ligand 12 gradients. This spatial confinement is not merely structural but functionally regulates hematopoietic stem cell quiescence, metabolic activity, and differentiation fates [1] [6].

The C-X-C chemokine receptor type 4/C-X-C motif chemokine ligand 12 interaction maintains hematopoietic stem cell quiescence through multiple interconnected mechanisms. Signaling through this axis suppresses cell cycle entry by inhibiting mammalian target of rapamycin complex 1 activity and reducing oxidative phosphorylation, thereby preserving a metabolically quiescent state essential for long-term stem cell maintenance [1]. Hematopoietic stem cells in Cxcr4-deficient mice exhibit excessive proliferation, leading to premature exhaustion of the stem cell pool despite initially normal cellularity [4] [6]. This hyperproliferation is mechanistically linked to increased endogenous reactive oxygen species production, resulting in persistent p38 mitogen-activated protein kinase activation, accumulation of DNA double-strand breaks, and ultimately apoptosis of hematopoietic stem cells [6].

Beyond quiescence regulation, the C-X-C chemokine receptor type 4/C-X-C motif chemokine ligand 12 axis critically determines hematopoietic progenitor cell fate decisions. Research using WHIM syndrome model mice (bearing gain-of-function CXCR4 mutations) demonstrates that enhanced C-X-C chemokine receptor type 4 signaling redirects multipotent progenitor 4 cells toward myeloid differentiation at the expense of lymphoid potential [1]. This pathological skewing correlates with increased mammalian target of rapamycin complex 1 signaling and mitochondrial oxidative phosphorylation, highlighting how dysregulated C-X-C chemokine receptor type 4 activity reprograms metabolic pathways that influence lineage commitment [1].

The pathological consequences of C-X-C chemokine receptor type 4/C-X-C motif chemokine ligand 12 axis dysregulation extend beyond hematopoietic malignancies. In glioblastoma, glioma stem cells hijack this chemotactic axis to localize within protective peri-arteriolar niches that maintain their stemness properties and confer therapy resistance [2]. Similarly, in acute myeloid leukemia, leukemic stem cells utilize C-X-C chemokine receptor type 4 to infiltrate hematopoietic stem cell niches in the bone marrow, entering a quiescent, chemotherapy-resistant state that causes disease relapse [2]. These observations establish C-X-C chemokine receptor type 4 as a master regulator of both normal and malignant stem cell biology with profound implications for therapeutic targeting.

Table 1: Functional Consequences of CXCR4/CXCL12 Axis Dysregulation in Hematopoiesis

Biological ContextKey DefectsMolecular Mechanisms
CXCR4 DeficiencyHematopoietic stem cell hyperproliferationLoss of quiescence signaling
Increased endogenous reactive oxygen speciesp38 mitogen-activated protein kinase activation
DNA damage accumulationGenotoxic stress
Premature hematopoietic stem cell exhaustionApoptosis induction
CXCR4 Overactivation (WHIM Syndrome Models)Myeloid skewing of multipotent progenitor 4Enhanced mammalian target of rapamycin complex 1 signaling
Disrupted lymphoid differentiationIncreased oxidative phosphorylation
Altered bone marrow localizationLoss of perivascular niche signaling

Rationale for CXCR4 Antagonism in Stem Cell Mobilization and Oncology

Pharmacological disruption of the C-X-C chemokine receptor type 4/C-X-C motif chemokine ligand 12 interaction presents a compelling therapeutic strategy for hematopoietic stem cell mobilization and oncology applications. The molecular rationale stems from the critical function of this axis in retaining stem and progenitor cells within protective bone marrow niches. Competitive transplantation experiments demonstrate that Cxcr4-deficient hematopoietic stem cells fail to engraft in irradiated recipients due to impaired bone marrow homing and retention, confirming that C-X-C chemokine receptor type 4 is indispensable for hematopoietic stem cell lodging within supportive microenvironments [3] [4]. This biological vulnerability can be therapeutically exploited using receptor antagonists to displace target cells from their niches.

In the context of hematopoietic stem cell transplantation, mobilization refers to the pharmacological induction of hematopoietic stem cell egress from bone marrow into peripheral blood for collection via apheresis. Granulocyte colony-stimulating factor has been the standard mobilizing agent, working indirectly through proteolytic degradation of C-X-C motif chemokine ligand 12 and downregulation of bone marrow retention signals [3] [7]. However, granulocyte colony-stimulating factor requires multiple daily injections (typically ≥5 days), yields suboptimal CD34-positive cell numbers in 5-30% of patients, and causes significant adverse effects including bone pain and splenic enlargement [3] [7]. Direct C-X-C chemokine receptor type 4 antagonists offer a mechanistically distinct approach that rapidly and reversibly blocks receptor signaling, inducing hematopoietic stem cell mobilization within hours rather than days [5] [8].

The therapeutic rationale for C-X-C chemokine receptor type 4 antagonism extends beyond stem cell mobilization to oncology applications, particularly for malignancies that utilize this axis for microenvironmental protection. Glioblastoma stem cells and leukemic stem cells strategically position themselves within C-X-C motif chemokine ligand 12-rich niches that confer resistance to conventional therapies [2]. Antagonists like plerixafor demonstrate the ability to mobilize these malignant cells from their protective microenvironments, potentially sensitizing them to cytotoxic agents. A phase I/II clinical trial in acute myeloid leukemia patients combining plerixafor with mitoxantrone, etoposide, and cytarabine chemotherapy doubled complete response rates compared to historical controls (46% versus 21%), validating the chemosensitization potential of C-X-C chemokine receptor type 4 inhibition [2].

Table 2: Clinical Applications of CXCR4 Antagonism in Hematopoietic Stem Cell Mobilization and Oncology

ApplicationTherapeutic GoalValidated Approaches
Hematopoietic Stem Cell MobilizationIncrease peripheral blood CD34-positive cellsGranulocyte colony-stimulating factor combination
Overcome granulocyte colony-stimulating factor mobilization failurePlerixafor rescue
Reduce apheresis sessionsHigh-efficiency antagonists
OncologyChemosensitization of leukemic stem cellsPlerixafor + mitoxantrone/etoposide/cytarabine
Disruption of glioblastoma stem cell nichesPlerixafor + radiotherapy/temozolomide
Multiple myeloma cell mobilizationBKT140 + cyclophosphamide/granulocyte colony-stimulating factor

Properties

CAS Number

1191448-17-5

Product Name

Burixafor

IUPAC Name

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid

Molecular Formula

C27H51N8O3P

Molecular Weight

566.7 g/mol

InChI

InChI=1S/C27H51N8O3P/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33)

InChI Key

QLVSJMZJSABWRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.